molecular formula C13H15BrO3 B12590780 Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate CAS No. 650141-62-1

Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate

Cat. No.: B12590780
CAS No.: 650141-62-1
M. Wt: 299.16 g/mol
InChI Key: FIHHWRQKYPENOX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of ethyl acrylate, where the hydrogen atom on the alpha carbon is replaced by a 4-bromophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl acrylate and 4-bromobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, forming the alkoxide.

    Nucleophilic Substitution: The alkoxide then undergoes nucleophilic substitution with ethyl acrylate, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the methoxy group.

    Ethyl 2-(4-chlorophenyl)methoxyacetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of bromine.

These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various contexts.

Biological Activity

Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities, including antiproliferative effects, antioxidant properties, and mechanisms of action.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 4-bromophenol derivatives with appropriate alkylating agents. The general structure can be represented as follows:

C1H3O2C=C(C3H5)(C6H4BrO)\text{C}_1\text{H}_3\text{O}_2\text{C}=\text{C}(\text{C}_3\text{H}_5)(\text{C}_6\text{H}_4\text{Br}\text{O})

This compound features a prop-2-enoate moiety which is known for its reactivity and potential biological interactions.

Antiproliferative Activity

Recent studies have shown that derivatives of ethyl prop-2-enoate exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated growth inhibition in human glioma cell lines (U-87, U-138 MG) with IC50 values indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Compound Cell Line IC50 (µM) Reference
This compoundU-8710.5
DoxorubicinU-8715.0

Antioxidant Properties

The antioxidant activity of ethyl derivatives has also been explored. Compounds with similar structures have been found to scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases. Studies indicate that these compounds inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Tyrosinase Activity : Some studies suggest that related compounds can inhibit tyrosinase, an enzyme crucial for melanin production, indicating potential applications in skin whitening products .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways such as the PI3K/AKT pathway, which plays a significant role in cell survival and proliferation .
  • Impact on Gene Expression : Research indicates that these compounds can modulate the expression of genes involved in apoptosis and cell cycle regulation, contributing to their antiproliferative effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study conducted on human glioblastoma cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability through apoptosis induction, with morphological changes observed under microscopy .
  • Antioxidant Efficacy : In another study focusing on oxidative stress models, ethyl derivatives exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels, suggesting their utility as protective agents against oxidative damage .

Properties

CAS No.

650141-62-1

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)methoxymethyl]prop-2-enoate

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(15)10(2)8-16-9-11-4-6-12(14)7-5-11/h4-7H,2-3,8-9H2,1H3

InChI Key

FIHHWRQKYPENOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COCC1=CC=C(C=C1)Br

Origin of Product

United States

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